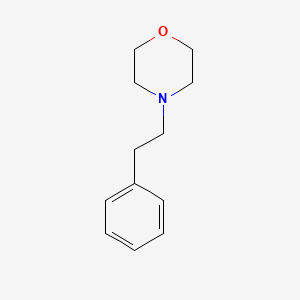
4-(2-phenylethyl)morpholine
Descripción general
Descripción
4-(2-phenylethyl)morpholine is a chemical compound with the molecular formula C12H17NO . It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of compounds containing the morpholine moiety, such as 4-(2-phenylethyl)morpholine, has been a topic of interest in recent research . One approach involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of 4-(2-phenylethyl)morpholine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 4-(2-phenylethyl)morpholine is also called a skeletal formula, which is the standard notation for organic molecules .Aplicaciones Científicas De Investigación
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl)morpholine, a related compound, has shown significant antimicrobial and modulating activities. A study highlighted its efficacy against multi-resistant strains of bacteria and fungi, particularly in combination with other antibiotics like amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).
Pharmacological Properties
Morpholine derivatives, including 4-(2-phenylethyl)morpholine, have been synthesized and assessed for various pharmacological properties. This includes studies on their effects on the central nervous system, as well as potential antidepressant activity. The ability of these derivatives to inhibit monoamine oxidase (MAO) enzymes in vitro was also examined, indicating potential therapeutic applications (Avramova et al., 1998).
Synthesis and Characterization for Antibacterial and Antioxidant Activities
A study focused on the synthesis and characterization of a 4-(2-phenylethyl)morpholine derivative, demonstrating its potential in antibacterial, antioxidant, and anti-tuberculosis activities. This research highlights the compound's efficacy against various microorganisms and its potential in addressing infectious diseases (Mamatha S.V et al., 2019).
Potential as a Molecular Probe
Research has explored the use of a morpholine derivative as a molecular probe, particularly in studying interactions with beta-cyclodextrin. This suggests potential applications in pharmaceutical research and development (Ling-tian Tang et al., 2004).
Role in Pharmaceutical Development
Morpholine and its derivatives, like 4-(2-phenylethyl)morpholine, play a crucial role in the development of pharmaceuticals. Their versatility, ease of synthesis, and broad range of biological activities make them valuable in the creation of new therapeutic agents (Kumar Rupak et al., 2016).
Propiedades
IUPAC Name |
4-(2-phenylethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMOWDOKGTAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)
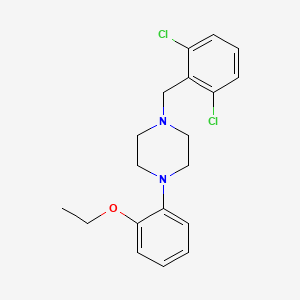
![4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)
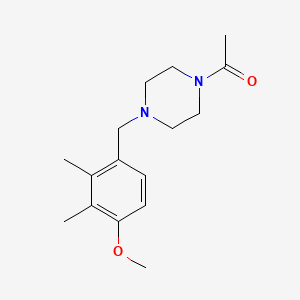
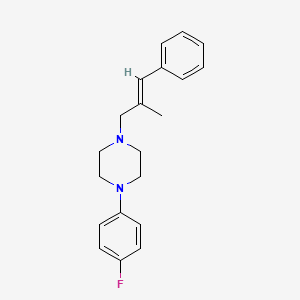
![5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852494.png)
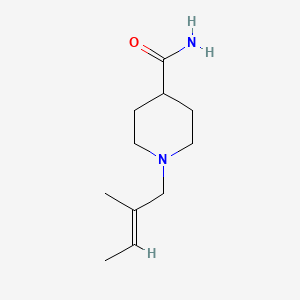
![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)

![2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)